2-Fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile
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Overview
Description
2-Fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H8FNO2 It is a derivative of benzonitrile, featuring a fluorine atom, a hydroxymethyl group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the precursor.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and reagents but optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Fluoro-4-(carboxymethyl)-3-methoxybenzonitrile.
Reduction: 2-Fluoro-4-(hydroxymethyl)-3-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(hydroxymethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorine atom enhances its stability and binding properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2-fluoro-4-(hydroxymethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H8FNO2/c1-13-9-7(5-12)3-2-6(4-11)8(9)10/h2-3,12H,5H2,1H3 |
InChI Key |
ZUDARUPVWVODFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)CO |
Origin of Product |
United States |
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